molecular formula C15H22FN3O2 B123999 Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate CAS No. 154590-35-9

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B123999
CAS No.: 154590-35-9
M. Wt: 295.35 g/mol
InChI Key: IULXQAJBODFBAK-UHFFFAOYSA-N
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Description

It is widely used in hormonal contraceptives, menopausal hormone therapy, and the treatment of gynecological disorders such as abnormal uterine bleeding and endometriosis . This compound is known for its ability to mimic the effects of natural progesterone, making it a valuable tool in various medical applications.

Biochemical Analysis

Biochemical Properties

It has been found to interact with several enzymes, proteins, and other biomolecules

Cellular Effects

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate has been observed to have various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 19-norethindrone acetate typically involves several key steps:

Industrial production methods have optimized these steps to ensure high yield and purity, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

19-Norethindrone acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

19-Norethindrone acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

19-Norethindrone acetate is often compared with other progestins, such as:

What sets 19-norethindrone acetate apart is its partial conversion to ethinylestradiol, which enhances its efficacy in certain medical applications .

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULXQAJBODFBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583304
Record name tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154590-35-9
Record name 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154590-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate (5 mmol) in MeOH (30 mL) was added Pd/C (1 g), then the mixture was stirred for 18 hours at 20° C. under 1 atm. H2. The reaction was filtered and concentrated to give gray yellow oil. MS (m/z): 296 (M+H)+
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-(2-fluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (9.30 g, 28.6 mmol) in EtOH (80 mL) was treated with hydrogen (H2, 50 psi) in the presence of 10% Pd/C (0.50 g). After 2.5 h, the reaction mixture was filtered and the filtrate was concentrated to yield the title compound.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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